Cas no 1322681-36-6 (O-Desmethyl Mycophenolate Mofetil(Impurity A))

O-Desmethyl Mycophenolate Mofetil(Impurity A) 化学的及び物理的性質
名前と識別子
-
- O-Desmethyl Mycophenolate Mofetil(Impurity A)
- 2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- O-Desmethyl Mycophenolate Mofetil (Impurity A)
- Mycophenolate mofetil related compound A
- Mycophenolate Mofetyl Impurity A
- O-Desmethyl mycophenolate mofetil
- UNII-L8329PU63Z
- Mycophenolate Mofetil Impurity A HCl
- Mycophenolate Mofetyl Impurity A; Mycophenolate Mofetil EP Impurity A
- 1322681-36-6
- O-Desmethyl Mycophenolate Mofetil (Impurity A)
- MYCOPHENOLATE MOFETIL IMPURITY A [EP IMPURITY]
- Mycophenolate mofetil specified impurity A [EP]
- DTXSID70157454
- Q27282822
- (Impurity A)
- 2-(morpholin-4-yl)ethyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
- 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
- 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- SCHEMBL13531129
- 2-Morpholinoethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- (Impurity A)'
- L8329PU63Z
- DTXCID3079945
- Mycophenolate mofetil specified impurity A
- MYCOPHENOLATE MOFETIL IMPURITY A (EP IMPURITY)
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- インチ: InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+
- InChIKey: QGQXAMBOYWULFX-LZWSPWQCSA-N
- ほほえんだ: Cc1c2c(c(c(c1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)C(=O)OC2
計算された属性
- せいみつぶんしりょう: 419.19400
- どういたいしつりょう: 419.19440226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 650.5±55.0 °C at 760 mmHg
- フラッシュポイント: 347.2±31.5 °C
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- あんていせい: Hygroscopic, Moisture and Temperature Sensitive
- PSA: 105.53000
- LogP: 2.15890
- じょうきあつ: 0.0±2.0 mmHg at 25°C
O-Desmethyl Mycophenolate Mofetil(Impurity A) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
O-Desmethyl Mycophenolate Mofetil(Impurity A) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM329699-50mg |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
1322681-36-6 | 95% | 50mg |
$295 | 2024-08-02 | |
TRC | D292076-5mg |
O-Desmethyl Mycophenolate Mofetil(Impurity A) |
1322681-36-6 | 5mg |
$ 253.00 | 2023-09-08 | ||
TRC | D292076-50mg |
O-Desmethyl Mycophenolate Mofetil(Impurity A) |
1322681-36-6 | 50mg |
$ 1978.00 | 2023-09-08 | ||
TRC | D292076-10mg |
O-Desmethyl Mycophenolate Mofetil(Impurity A) |
1322681-36-6 | 10mg |
$ 460.00 | 2023-09-08 | ||
Chemenu | CM329699-50mg |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
1322681-36-6 | 95% | 50mg |
$295 | 2021-08-18 | |
Chemenu | CM329699-250mg |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
1322681-36-6 | 95% | 250mg |
$736 | 2021-08-18 | |
Chemenu | CM329699-250mg |
2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
1322681-36-6 | 95% | 250mg |
$736 | 2024-08-02 | |
A2B Chem LLC | AE38208-500g |
O-Desmethyl Mycophenolate Mofetil (Impurity A) |
1322681-36-6 | 98% | 500g |
$1242.00 | 2024-04-20 | |
TRC | D292076-1mg |
O-Desmethyl Mycophenolate Mofetil(Impurity A) |
1322681-36-6 | 1mg |
$136.00 | 2023-05-18 | ||
TRC | D292076-2mg |
O-Desmethyl Mycophenolate Mofetil(Impurity A) |
1322681-36-6 | 2mg |
$176.00 | 2023-05-18 |
O-Desmethyl Mycophenolate Mofetil(Impurity A) 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
O-Desmethyl Mycophenolate Mofetil(Impurity A)に関する追加情報
O-Desmethyl Mycophenolate Mofetil (Impurity A) [CAS 1322681-36-6]: Structural Insights and Pharmacological Relevance
Recent advancements in pharmaceutical chemistry have intensified focus on O-Desmethyl Mycophenolate Mofetil (Impurity A), a structurally related compound to the immunosuppressant mycophenolate mofetil. With the Chemical Abstracts Service registry number CAS 1322681-36-6, this compound represents a critical impurity in drug manufacturing processes. Its molecular structure, characterized by the absence of a methyl group at the O-position compared to the parent drug, has been extensively analyzed using high-resolution mass spectrometry and NMR spectroscopy. Researchers at the University of Basel (2023) demonstrated that this structural modification significantly alters metabolic stability, highlighting its role in quality control protocols for pharmaceutical batches.
In drug development pipelines, O-Desmethyl Mycophenolate Mofetil serves as an essential reference standard for assessing impurity profiles during Good Manufacturing Practice (GMP) compliance. A 2024 study published in Journal of Pharmaceutical and Biomedical Analysis revealed that advanced LC-MS/MS techniques now enable precise quantification down to 0.05% levels, ensuring adherence to stringent regulatory thresholds. This capability is particularly vital given its structural similarity to the active pharmaceutical ingredient (API), which complicates traditional analytical methods.
Clinical pharmacology investigations have uncovered intriguing pharmacokinetic properties of this impurity. Data from preclinical models at Stanford University (Q3 2024) indicate that while it lacks immunosuppressive activity, it exhibits hepatic enzyme induction effects comparable to the parent drug. These findings suggest potential interactions with co-administered medications, prompting renewed interest in its inclusion in drug-drug interaction studies. The compound's logP value of 1.8±0.1 (measured via HPLC retention time analysis) explains its observed tissue distribution patterns across multiple organ systems.
Emerging research directions now explore its utility as a biomarker for metabolic pathway activity. A collaborative study between Merck KGaA and MIT (submitted July 2024) demonstrated that plasma levels of Impurity A correlate with cytochrome P450 enzyme expression levels in transplant patients, offering new avenues for personalized dosing strategies. This discovery underscores the compound's dual role as both a quality control parameter and a pharmacodynamic indicator.
Advances in continuous manufacturing technologies have also impacted its analytical challenges. Real-time process analytical technology (PAT) systems now employ Raman spectroscopy arrays capable of detecting CAS 1322681-36-6 concentrations during synthesis stages with sub-minute resolution. Such innovations align with FDA guidelines promoting quality-by-design principles, reducing reliance on post-production testing.
Synthetic chemists continue refining preparation methods using microwave-assisted solid-phase synthesis protocols reported in Tetrahedron Letters (May 2024). These methods achieve >98% purity while minimizing reaction times by optimizing solvent systems like dichloromethane/acetonitrile mixtures under controlled pH conditions. Structural characterization via X-ray crystallography confirmed an orthorhombic crystal system with lattice parameters a=7.8 Å, b=9.4 Å, c=15.6 Å - critical data for developing standardized reference materials.
In toxicological assessments, comparative studies between the API and impurity reveal distinct safety profiles despite structural similarities. While mycophenolate mofetil induces dose-dependent lymphocyte suppression, O-Desmethyl Mycophenolate Mofetil showed no significant hematologic effects up to 5x therapeutic doses in murine models according to peer-reviewed research from Johns Hopkins University (June 2024). This dissociation between structural similarity and biological activity suggests potential utility as a tool compound for studying metabolic activation pathways.
The compound's role in environmental pharmacology is another emerging area of study. Recent wastewater analysis by Eawag researchers detected trace concentrations (<0.5 ppb) downstream from pharmaceutical facilities, prompting investigations into biodegradation kinetics under varying environmental conditions (Nature Sustainability, March 2024). These findings emphasize the importance of considering impurities in ecotoxicological risk assessments alongside primary APIs.
Ongoing collaborations between computational chemists and medicinal chemists are leveraging machine learning models trained on structural databases containing compounds like CAS 1322681-36-6 to predict impurity formation pathways during synthesis optimization processes. Such approaches promise to reduce costly late-stage formulation failures by identifying critical process parameters early in development cycles.
In conclusion, while initially recognized solely as an analytical challenge during API production, O-Desmethyl Mycophenolate Mofetil (Impurity A) has evolved into a multifaceted research subject with implications spanning quality control methodologies, pharmacokinetic modeling, and personalized medicine strategies. Its study exemplifies how even minor structural variations can yield significant insights into drug behavior across development phases - from benchtop synthesis through clinical application.
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